
3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an excellent candidate for developing new drugs that can target specific diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
The compound’s structural features make it a promising candidate for antimicrobial research. Preliminary studies have explored its antibacterial and antifungal properties . Further investigations could focus on optimizing its efficacy against specific pathogens.
SAR (Structural Activity Relationship) Studies
Researchers have conducted Structure-Activity Relationship (SAR) analyses to understand how modifications to the compound affect its biological activity. By synthesizing related compounds and assessing their properties, scientists can identify key structural elements responsible for its effects .
Hydromethylation and Total Synthesis
The compound has been utilized in hydromethylation reactions, demonstrating its versatility in organic synthesis. Notably, it played a role in the formal total synthesis of other natural products, such as δ-®-coniceine and indolizidine 209B .
Protein Interaction Studies
Molecular modeling studies have investigated the compound’s interactions with proteins. For instance, it exhibited good antibacterial activity against a specific protein (PDB ID 1XDQ) . Further exploration of its binding sites and mechanisms could provide valuable insights.
Anti-Tubercular Activity
In one study, related compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Researchers compared their efficacy to that of the reference drug rifampicin . Investigating this compound’s potential in tuberculosis treatment remains an exciting avenue.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have analgesic and antibacterial activities, suggesting potential targets could be pain receptors and bacterial cells respectively.
Mode of Action
Based on its structural similarity to other azetidine derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given its potential analgesic and antibacterial activities, it may influence pain signaling pathways and bacterial growth or survival pathways .
Pharmacokinetics
For instance, its water solubility and LogP value suggest that it may have good bioavailability .
Result of Action
Based on its potential analgesic and antibacterial activities, it may result in pain relief and inhibition of bacterial growth .
Propiedades
IUPAC Name |
3-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQDTIAPBCUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
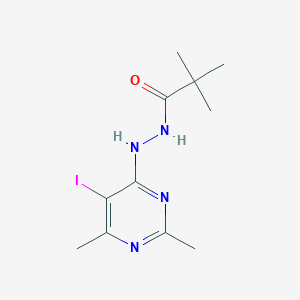
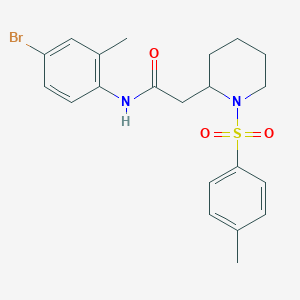
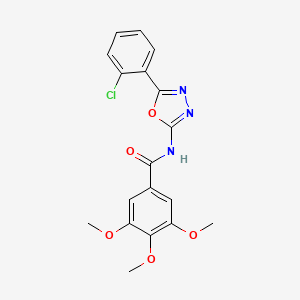
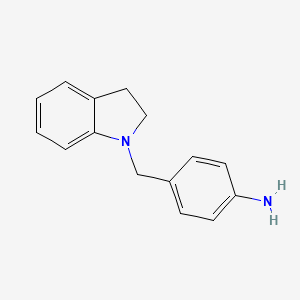
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
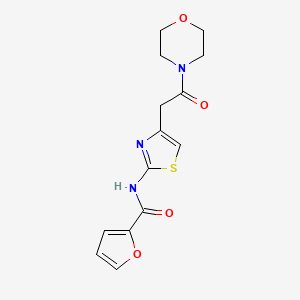
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)